molecular formula C48H76O19 B1261439 Acankoreoside G

Acankoreoside G

Katalognummer: B1261439
Molekulargewicht: 957.1 g/mol
InChI-Schlüssel: LFWHEKJQVQNDDN-SPDQVOHQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acankoreosides are lupane-type triterpenoid saponins primarily isolated from Acanthopanax species, such as A. gracilistylus and A. koreanum. These compounds are renowned for their anti-inflammatory, immunomodulatory, and neuroprotective properties . These compounds share a lupane skeleton modified with hydroxyl, carboxyl, and glycosyl groups, which critically influence their bioactivity .

Eigenschaften

Molekularformel

C48H76O19

Molekulargewicht

957.1 g/mol

IUPAC-Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bS)-8-formyl-9-hydroxy-1-(3-hydroxyprop-1-en-2-yl)-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate

InChI

InChI=1S/C48H76O19/c1-21(17-49)23-9-14-48(16-15-46(5)24(30(23)48)7-8-28-44(3)12-11-29(52)45(4,20-51)27(44)10-13-47(28,46)6)43(61)67-42-37(59)34(56)32(54)26(65-42)19-62-40-38(60)35(57)39(25(18-50)64-40)66-41-36(58)33(55)31(53)22(2)63-41/h20,22-42,49-50,52-60H,1,7-19H2,2-6H3/t22-,23-,24+,25+,26+,27+,28+,29+,30+,31-,32+,33+,34-,35+,36+,37+,38+,39+,40+,41-,42-,44-,45-,46+,47+,48-/m0/s1

InChI-Schlüssel

LFWHEKJQVQNDDN-SPDQVOHQSA-N

Isomerische SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CC[C@H]([C@@H]4[C@H]6CC[C@@H]7[C@]8(CC[C@H]([C@@]([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)C=O)O)C)C(=C)CO)O)O)O)CO)O)O)O

Kanonische SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(C4C6CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C=O)O)C)C(=C)CO)O)O)O)CO)O)O)O

Synonyme

3alpha,30-dihydroxylup-23-al-20(29)-en-28-oic acid 28-O-(alpha-L-rhamnopyranosyl-(1-4)-beta-D-glucopyranosyl-(1-6)-beta-D-glucopyranosyl) ester
acankoreoside G

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis of Acankoreosides and Analogous Compounds

Structural Features

Acankoreosides differ in functional groups and glycosylation patterns. Key structural variations include:

  • C-3 position: Often glycosylated with β-D-glucopyranosyl or glucuronopyranosyl groups .
  • C-11 and C-23 positions : Hydroxyl (-OH), carboxyl (-COOH), or methyl ester groups modulate anti-inflammatory activity .
  • C-28 position : Frequently esterified or glycosylated, affecting solubility and bioavailability .
Table 1: Structural Comparison of Selected Acankoreosides
Compound Molecular Weight Key Functional Groups Glycosylation Site Source Plant
Acankoreoside A 958.5 C-23: -COOH; C-11: -OH C-3, C-28 A. gracilistylus
Acankoreoside B 958.5 C-23: -CH₂OH; C-11: -OH C-3 A. gracilistylus
Acankoreoside D 940.4 C-23: -CHO; C-11: -OH C-3 A. gracilistylus
Acankoreoside F 940.4 C-23: -CH₃; C-11: -OH C-3, C-28 A. koreanum
Acankoreagenin 486.7 C-23: -COOH; C-11: -OH None A. gracilistylus
Anti-Inflammatory Effects
  • Acankoreoside A : Most potent inhibitor of TNF-α (IC₅₀: ~10 μM) and IL-1β in LPS-stimulated macrophages. Suppresses HMGB1 secretion and NF-κB activation .
  • Acankoreoside B : Moderately inhibits TNF-α (IC₅₀: ~25 μM) but shows weaker HMGB1 suppression compared to A .
  • Acankoreoside F: Inhibits NO (42%) and PGE2 (59%) production at 200 μM, likely via COX-2 suppression .
  • Acankoreagenin : Comparable to Acankoreoside A in NF-κB inhibition but lacks glycosylation, reducing bioavailability .
Neuroprotective and Metabolic Effects
  • Acankoreoside A : Reduces cerebral infarction volume in rats by 40–50% and brain edema .
  • Acankoreoside J : Promotes hair growth by 30–35% in murine models via dermal papilla cell proliferation .
Table 2: Bioactivity Comparison
Compound Key Bioactivities Mechanism of Action
Acankoreoside A Anti-inflammatory (TNF-α/IL-1β inhibition), neuroprotective, HMGB1 suppression NF-κB pathway inhibition
Acankoreoside B Moderate anti-inflammatory, weak HMGB1 suppression Partial NF-κB blockade
Acankoreoside D Anti-inflammatory (untested in vivo), structural analog of A Presumed NF-κB interaction
Acankoreagenin Anti-inflammatory, anti-osteoporotic Direct NF-κB and PPARγ modulation

Functional Group Impact on Activity

  • C-23 Modifications :
    • -COOH (Acankoreoside A) : Highest anti-inflammatory potency due to enhanced HMGB1 binding .
    • -CH₂OH (Acankoreoside B) : Reduced efficacy, suggesting carboxyl group critical for NF-κB suppression .
    • -CHO (Acankoreoside D) : Intermediate activity, but lacks in vivo validation .
  • Glycosylation : Glycosides (e.g., Acankoreoside A) exhibit better solubility and tissue penetration than aglycones (e.g., acankoreagenin) .

Q & A

Q. What are the standard methods for isolating Acankoreoside G from Acanthopanax gracilistylus?

  • Methodological Answer : Acankoreoside G is isolated via solvent extraction and chromatographic purification. The dried leaves are extracted with hot methanol, partitioned into ethyl acetate and n-butanol fractions, and further purified using silica gel columns with chloroform-methanol-water gradients. Key steps include recrystallization and HPLC validation (>98% purity) .
  • Table 1: Extraction and Isolation Protocol
StepSolvent/TechniquePurposeYield/Purity
Initial extractionHot methanol (3×10 L)Crude extract140 g residue
PartitioningEthyl acetate, n-butanolFractionate saponinsEthyl acetate (42 g), n-butanol (58 g)
Silica gel columnChloroform:methanol (10:1)Purify compoundsCompound 1 (65 mg)
Reversed-phase columnMeOH:H₂O (5:5)Final purificationAcankoreoside G (440 mg)

Q. How is the structure of Acankoreoside G elucidated?

  • Methodological Answer : Structural identification relies on spectral
  • Mass spectrometry (MS) for molecular weight and fragmentation patterns.
  • ¹H- and ¹³C-NMR to assign functional groups and stereochemistry (e.g., hydroxyl, carboxyl groups at C-3, C-23).
  • Comparison with published data for lupane-type triterpenoids to confirm skeletal structure .

Q. What in vitro assays are used to assess Acankoreoside G’s anti-inflammatory activity?

  • Methodological Answer : Common assays include:
  • Cytokine inhibition : Measurement of TNF-α and IL-1β levels in LPS-stimulated RAW 264.7 macrophages via ELISA.
  • NF-κB pathway analysis : Luciferase reporter assays or Western blotting to evaluate suppression of NF-κB activation .

Advanced Research Questions

Q. How do structural modifications at C-23 influence Acankoreoside G’s anti-inflammatory efficacy?

  • Methodological Answer : Structure-activity relationship (SAR) studies suggest:
  • C-23 functional groups : Anti-inflammatory potency follows -COOH > -CH₂OH > -CHO > -CH₃.
  • Hypothesis testing : Synthesize analogs with varying C-23 groups and compare IC₅₀ values in cytokine suppression assays.
  • Key finding : Acankoreoside A (C-23 -COOH) shows superior inhibition of TNF-α (IC₅₀ = 12.3 µM) vs. analogs .

Q. What molecular mechanisms underlie Acankoreoside G’s inhibition of HMGB1 secretion?

  • Methodological Answer : Mechanistic studies involve:
  • siRNA knockdown : To confirm HMGB1’s role in inflammation.
  • Pathway mapping : Use phospho-specific antibodies to assess NF-κB, MAPK, and PI3K/Akt pathways.
  • Data contradiction tip : Reconcile discrepancies between LPS-induced vs. TNF-α-induced HMGB1 secretion models .

Q. How can researchers design rigorous in vivo studies to validate Acankoreoside G’s therapeutic potential?

  • Methodological Answer :
  • Animal models : Use collagen-induced arthritis (CIA) in mice for rheumatoid arthritis applications.
  • Dosage optimization : Conduct pharmacokinetic studies (e.g., bioavailability, half-life) to determine effective doses.
  • Control groups : Include vehicle, positive control (e.g., dexamethasone), and sham-operated animals .

Q. What strategies resolve contradictions in bioactivity data across different extraction protocols?

  • Methodological Answer :
  • Standardize extraction : Compare yields and purity using HPLC across solvents (e.g., methanol vs. ethanol).
  • Meta-analysis : Aggregate data from multiple studies to identify outliers or methodological biases (e.g., column chromatography vs. centrifugal partition chromatography) .

Methodological and Ethical Considerations

Q. How can researchers formulate high-quality hypotheses about Acankoreoside G’s unknown pharmacological targets?

  • Methodological Answer : Apply frameworks like PICO (Population: inflammatory cells; Intervention: Acankoreoside G; Comparison: standard drugs; Outcome: cytokine reduction) and FINER (Feasible, Novel, Ethical, Relevant) to refine hypotheses. Use cheminformatics tools (e.g., molecular docking) to predict protein targets .

Q. What are best practices for ensuring reproducibility in Acankoreoside G studies?

  • Methodological Answer :
  • Data transparency : Publish raw HPLC chromatograms, NMR spectra, and cell viability curves in supplementary materials.
  • Statistical rigor : Use ANOVA with post-hoc tests for multi-group comparisons; report effect sizes and confidence intervals .

Q. How should researchers address ethical concerns in phytochemical studies involving rare plant species?

  • Methodological Answer :
  • Sustainable sourcing : Collaborate with botanical gardens or cultivate A. gracilistylus under controlled conditions.
  • Ethical compliance : Follow Nagoya Protocol guidelines for access and benefit-sharing (ABS) when using genetic resources .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.